

Spectroscopic Profile of Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate*

Cat. No.: *B057451*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the compound **tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate**. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with analogous structures. This guide also outlines the standard experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate**. These predictions are derived from the analysis of its structural components: a tert-butyl group, a carbazate moiety, and an isopropylidene group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. ¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5 - 8.0	Singlet (broad)	1H	N-H
~1.9 - 2.1	Singlet	6H	(CH ₃) ₂ C=N
~1.5	Singlet	9H	(CH ₃) ₃ C-O

1.1.2. ¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ , ppm)	Assignment
~155 - 160	C=O (Carbamate)
~145 - 150	C=N (Imine)
~80 - 82	(CH ₃) ₃ C-O
~28 - 30	(CH ₃) ₃ C-O
~18 - 25	(CH ₃) ₂ C=N

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200 - 3400	Medium, Broad	N-H Stretch
~2970 - 2930	Strong	C-H Stretch (Aliphatic)
~1700 - 1720	Strong	C=O Stretch (Carbamate)
~1640 - 1660	Medium	C=N Stretch (Imine)
~1390 and ~1365	Medium	C-H Bend (tert-butyl)
~1250 - 1150	Strong	C-O Stretch

Mass Spectrometry (MS)

m/z	Interpretation
172.12	$[M]^+$ (Molecular Ion)
157.10	$[M - CH_3]^+$
116.09	$[M - C_4H_8]^+$ or $[M - 56]^+$
101.07	$[M - C_4H_9O]^+$
57.07	$[C_4H_9]^+$ (tert-butyl cation)

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution 1H and ^{13}C NMR spectra to elucidate the molecular structure.

Methodology:

- Sample Preparation: A sample of approximately 5-10 mg of **tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate** is dissolved in about 0.6-0.7 mL of deuterated chloroform ($CDCl_3$). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
- Instrumentation: A 400 MHz (or higher) NMR spectrometer is used.
- 1H NMR Acquisition:
 - The spectrometer is tuned and the magnetic field is shimmed to achieve homogeneity.
 - A standard one-pulse sequence is used to acquire the proton spectrum.
 - Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

- **^{13}C NMR Acquisition:**
 - A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the carbon spectrum, resulting in singlets for all carbon signals.
 - Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0 ppm for ^1H NMR and the residual solvent peak of CDCl_3 at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (Attenuated Total Reflectance - ATR):**
 - A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory.
 - Pressure is applied using the anvil to ensure good contact between the sample and the crystal.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used.
- **Data Acquisition:**
 - A background spectrum of the empty ATR crystal is recorded.
 - The sample spectrum is then recorded, typically in the range of $4000\text{--}400\text{ cm}^{-1}$.
 - Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

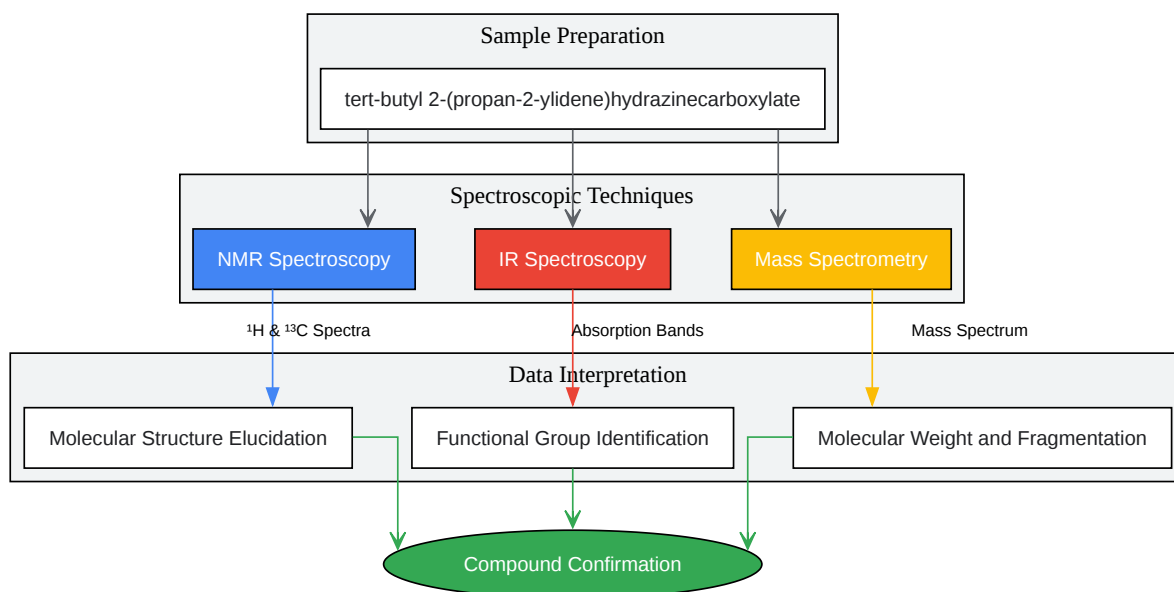
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

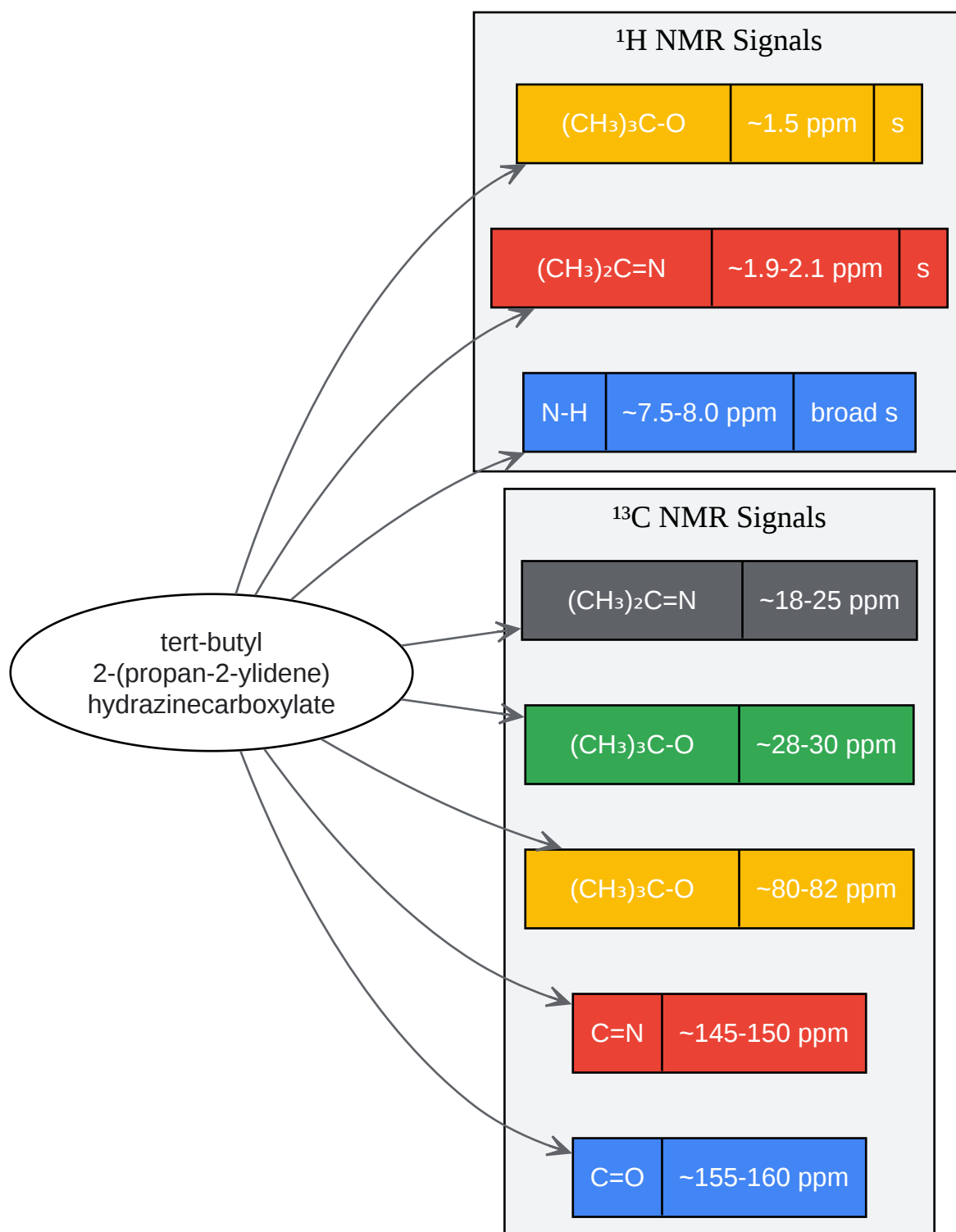
Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via a direct insertion probe for a solid sample or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or similar detector records the abundance of each ion.
- **Data Presentation:** The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z .

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis.





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